4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
4-Butoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine core linked to a substituted benzamide moiety. The compound’s structure includes a 4-butoxy group on the benzamide ring and a phenyl group at the 3-position of the thiazolopyridine scaffold. This design is characteristic of kinase-targeting molecules, where the thiazolopyridine core often serves as a hinge-binding region, while the benzamide substituents modulate selectivity and potency .
Properties
IUPAC Name |
4-butoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-2-3-14-28-19-11-9-16(10-12-19)21(27)25-18-7-4-6-17(15-18)22-26-20-8-5-13-24-23(20)29-22/h4-13,15H,2-3,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGAJFONUHFVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-B]pyridine core.
Coupling with Phenylbenzamide: The thiazolo[5,4-B]pyridine core is then coupled with a phenylbenzamide derivative through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmacological Research: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Chemical Biology: The compound serves as a tool to study the mechanisms of action of thiazolopyridine derivatives and their effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes.
Pathways Involved: By inhibiting PI3K, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzamide Ring
The benzamide ring’s substitution pattern significantly influences biological activity:
- 3-Methoxy (T60001) : Exhibits sirtuin-modulating activity, suggesting alkoxy groups at different positions can redirect target specificity .
- 2-Fluoro (2-Fluoro-N-[3-...benzamide) : Introduces electronegativity, which may enhance binding affinity through halogen bonding; however, its activity profile remains uncharacterized .
- 2,4-Dimethoxy (CAS 863589-44-0) : Dual substitution increases steric bulk and electron-donating effects, though its biological target is unspecified .
Thiazolo[5,4-b]pyridine Core Modifications
- 3-(Trifluoromethyl)phenyl (6h) : Demonstrates moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the kinase pocket .
- 6-Chloro (PC190723) : Confers anti-MRSA activity via FtsZ inhibition, highlighting scaffold versatility across therapeutic targets .
- 5-Methoxy (GK activator) : Activates glucokinase through allosteric binding, indicating substituent-dependent modulation of enzyme function .
Amide Linker Variations
- Urea linkage (6j) : Reduces c-KIT inhibition compared to the amide in 6h, emphasizing the importance of the amide bond for kinase interaction .
- Naphthamide (Compound 4) : Substitution with a larger aromatic system (naphthamide vs. benzamide) may alter pharmacokinetic properties, though activity data are unavailable .
Physicochemical and Structural Insights
- Molecular Weight :
- Hydrogen Bonding :
- Hydrophobic Interactions :
- The 4-butoxy group may enhance binding to hydrophobic pockets, akin to the 3-trifluoromethyl group in 6h .
Biological Activity
4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential pharmacological activities. This compound features a benzamide core with a butoxy group and a thiazolo[5,4-b]pyridine moiety, contributing to its diverse biological properties. Research indicates that it may possess anti-inflammatory , antimicrobial , and antitumor activities primarily through its interaction with specific cellular pathways.
The primary target of 4-butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . The compound inhibits PI3K activity, leading to the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition can result in reduced proliferation of cancer cells and altered cellular metabolism.
Key Points:
- Target : PI3K
- Pathway Affected : PI3K/AKT/mTOR
- Result : Inhibition of cell growth and proliferation
Antitumor Activity
Studies have demonstrated that 4-butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide exhibits significant antitumor effects. It has been shown to induce apoptosis in cancer cell lines by disrupting the PI3K/AKT/mTOR signaling pathway. For instance, in vitro studies indicated a notable increase in apoptotic cells when treated with this compound compared to untreated controls. The compound's IC50 values suggest potent activity against various cancer types.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is likely mediated through its effects on the PI3K pathway, which plays a critical role in inflammatory responses.
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, 4-butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide demonstrates broad-spectrum antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antimicrobial potency.
Data Summary
| Biological Activity | Effect | Mechanism | IC50 / MIC Values |
|---|---|---|---|
| Antitumor | Induces apoptosis | Inhibition of PI3K | Varies by cancer type |
| Anti-inflammatory | Reduces cytokine production | Modulation of inflammatory pathways | Not specified |
| Antimicrobial | Broad-spectrum activity | Disruption of microbial metabolism | MIC < 132 µg/mL (e.g., for S. typhimurium) |
Case Studies
- Antitumor Efficacy : In a study involving various cancer cell lines, treatment with 4-butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to controls.
- Anti-inflammatory Effects : In an animal model of induced inflammation, administration of the compound led to a marked decrease in swelling and pain response, correlating with decreased levels of inflammatory cytokines.
- Antimicrobial Testing : The compound was tested against several bacterial strains and fungi, demonstrating effective inhibition at low concentrations. For example, it showed MIC values lower than 40 µg/mL against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
